2-Decyldodecanoic Acid Ethyl Ester
Description
Classification and Nomenclature of Fatty Acid Ethyl Esters
Fatty acid esters are formally created by the combination of a fatty acid and an alcohol. google.com In the case of FAEEs, the alcohol is ethanol (B145695). Their nomenclature is derived from the parent fatty acid and the alcohol. According to IUPAC nomenclature, the name is formed by changing the "-oic acid" suffix of the parent fatty acid to "-oate" and preceding it with "ethyl". For example, the ethyl ester of dodecanoic acid is named ethyl dodecanoate (B1226587). dowpol.commasterorganicchemistry.com
FAEEs are classified based on the structural features of the fatty acid component, such as:
Chain Length: They can be short-chain, medium-chain, or long-chain esters. wikipedia.org
Saturation: The fatty acid can be saturated (containing no carbon-carbon double bonds) or unsaturated (containing one or more double bonds). nih.gov
Branching: The carbon chain of the fatty acid can be linear or branched. rsc.org
Historical Perspectives in Ester Chemistry Research
The term "ester" was first introduced in 1848 by the German chemist Leopold Gmelin, likely as a contraction of the German term "Essigäther," which means acetic ether. researchgate.netlubesngreases.com A foundational method for synthesizing esters, known as the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Early systematic studies on the rates of esterification were conducted by Russian chemist Nikolaj Mensutkin between 1879 and 1883. windows.net These historical developments laid the groundwork for the synthesis and study of a vast array of esters, including complex molecules like 2-Decyldodecanoic Acid Ethyl Ester.
Significance of Long-Chain Branched Esters in Scientific Inquiry
Long-chain branched esters are a subject of significant scientific interest due to their unique physical and chemical properties, which differ markedly from their linear-chain isomers. The branching in the carbon chain introduces steric hindrance that can significantly influence the molecule's behavior.
Key areas of scientific inquiry include:
Physical Properties: Branching disrupts the orderly packing of molecular chains, which leads to significantly lower melting points and pour points. researchgate.netaocs.org This characteristic is crucial for developing materials that remain liquid at low temperatures, such as high-performance lubricants. researchgate.netnih.gov While melting points are lowered, boiling points and volatility are not significantly affected compared to straight-chain isomers of similar molecular weight. aocs.org
Chemical Stability: The steric bulk provided by branching near the ester functional group can physically block the approach of water molecules, leading to increased hydrolytic stability. wikipedia.orglubesngreases.com This enhanced resistance to breakdown by water is a desirable trait in many applications. Furthermore, saturated branched esters, known as Guerbet esters, exhibit good oxidative and thermal stability. researchgate.netaocs.org
Biodegradability: Despite their stability, many branched esters, particularly those derived from natural fatty alcohols (Guerbet alcohols), are noted for being biodegradable, which has prompted research into their use as environmentally friendly alternatives to petroleum-based products. researchgate.net
Properties
Molecular Formula |
C₂₄H₄₈O₂ |
|---|---|
Molecular Weight |
368.64 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical Esterification Approaches
Esterification, a fundamental reaction in organic chemistry, provides a direct route to 2-decyldodecanoic acid ethyl ester.
Fischer Esterification of 2-Decyldodecanoic Acid with Ethanol (B145695)
The Fischer esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.comathabascau.ca In the context of synthesizing 2-decyldodecanoic acid ethyl ester, this involves reacting 2-decyldodecanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of ethanol is often used as the solvent. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com Alternatively, removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. operachem.com
The mechanism of the Fischer esterification involves several key steps. masterorganicchemistry.com First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol (ethanol) then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comcerritos.edu Subsequently, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.comchemguide.co.uk
Transesterification Processes for Ethyl Ester Formation
Transesterification is another important method for the formation of 2-decyldodecanoic acid ethyl ester. researchgate.net This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. uci.edumasterorganicchemistry.com For instance, if a methyl ester of 2-decyldodecanoic acid is available, it can be converted to the ethyl ester by reacting it with ethanol. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com
Under basic conditions, an alkoxide, such as sodium ethoxide, is typically used as the catalyst. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism where the ethoxide ion attacks the carbonyl carbon of the initial ester, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, eliminating the original alkoxide (e.g., methoxide) to form the new ester. youtube.com
Acid-catalyzed transesterification follows a mechanism similar to the Fischer esterification. masterorganicchemistry.com The carbonyl group of the starting ester is first protonated by the acid catalyst, making it more susceptible to nucleophilic attack by ethanol. masterorganicchemistry.com A series of proton transfer, addition, and elimination steps then leads to the formation of the desired ethyl ester and the release of the original alcohol. masterorganicchemistry.com To drive the reaction to completion, it is common to use the alcohol reactant (ethanol) as the solvent. masterorganicchemistry.com
Investigation of Nucleophilic Acyl Substitution Mechanisms in Ester Synthesis
The synthesis of esters, including 2-decyldodecanoic acid ethyl ester, is fundamentally a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on a carbonyl carbon. byjus.com The reaction generally proceeds through a tetrahedral intermediate. uci.edu The specific mechanism can be influenced by whether the reaction is carried out under acidic or basic conditions. byjus.com
In acid-catalyzed esterification, the most common mechanism is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comchemistnotes.comslideshare.net This is the mechanism followed in the Fischer esterification. It is termed "bimolecular" because the rate-determining step involves the collision of the protonated carboxylic acid and the alcohol. "Acyl-oxygen cleavage" indicates that the bond between the carbonyl carbon and the oxygen of the hydroxyl group is broken. ucoz.comyoutube.com
Another possible, though less common, acid-catalyzed mechanism is the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. ucoz.comchemistnotes.comslideshare.net This pathway is favored when the alcohol portion of the ester can form a stable carbocation. ucoz.comyoutube.com The reaction proceeds through the formation of this carbocation, which is then attacked by the carboxylic acid. Given the structure of 2-decyldodecanoic acid and ethanol, the AAC2 mechanism is the expected pathway for the synthesis of its ethyl ester.
Under basic conditions, the most prevalent mechanism for esterification is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comslideshare.net In this pathway, the nucleophile (e.g., ethoxide in transesterification) directly attacks the carbonyl carbon of the ester. youtube.com This leads to a tetrahedral intermediate which then expels the leaving group (the original alkoxide). youtube.com The term "base-promoted" is often used because the base is consumed in the reaction and is not regenerated, as it deprotonates the carboxylic acid formed, driving the reaction to completion. chemistrysteps.com
The BAL1 (base-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism is rare and, similar to the AAL1 mechanism, would require the formation of a stable carbocation from the alkyl group of the ester. ucoz.comyoutube.com The BAL2 mechanism, a bimolecular nucleophilic substitution at the alkyl carbon, is also very uncommon for ester hydrolysis and synthesis. researchgate.net Therefore, for the base-promoted synthesis of 2-decyldodecanoic acid ethyl ester, the BAC2 mechanism is the most relevant.
Role of Catalysts and Reaction Conditions in Yield Optimization
The yield of 2-decyldodecanoic acid ethyl ester is significantly influenced by the choice of catalyst and the reaction conditions. quora.com
Catalysts:
Acid Catalysts: Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective for Fischer esterification. operachem.com Lewis acids, such as zirconocene (B1252598) triflate, have also been shown to catalyze esterification reactions. nih.gov In some cases, the use of a heterogeneous catalyst, which can be easily separated from the reaction mixture, is advantageous. researchgate.netresearchgate.net
Base Catalysts: For transesterification, strong bases like sodium methoxide (B1231860) or sodium ethoxide are commonly used. masterorganicchemistry.commdpi.com The choice of alkoxide should match the alcohol being used to avoid the formation of mixed ester products. masterorganicchemistry.com
Reaction Conditions:
Temperature: Esterification reactions are typically conducted at elevated temperatures, often at the reflux temperature of the alcohol used as the solvent, to increase the reaction rate. operachem.comgoogle.com
Reactant Concentration: According to Le Chatelier's principle, using a large excess of one of the reactants, usually the more readily available and less expensive one like ethanol, can drive the equilibrium towards the product side and increase the yield of the ester. cerritos.edumasterorganicchemistry.com One study on Fischer esterification showed that increasing the excess of ethanol from an equimolar amount to a 10-fold excess increased the ester yield from 65% to 97%. masterorganicchemistry.com
Water Removal: In Fischer esterification, the removal of water as it is formed is a crucial factor in achieving high yields. operachem.com This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. athabascau.caoperachem.com
Reaction Time: The reaction time required to reach equilibrium or achieve a high conversion can vary depending on the specific reactants, catalyst, and temperature. google.comresearchgate.net Monitoring the reaction progress, for example by thin-layer chromatography or NMR spectroscopy, can help determine the optimal reaction time. researchgate.netresearchgate.net
| Parameter | Condition | Effect on Yield |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Increases reaction rate |
| Strong Base (e.g., NaOEt) | Effective for transesterification | |
| Temperature | Reflux | Increases reaction rate |
| Reactant Ratio | Excess Ethanol | Shifts equilibrium to favor product |
| Water Removal | Dean-Stark Trap or Dehydrating Agent | Shifts equilibrium to favor product |
Biocatalytic and Enzymatic Synthesis
Biocatalytic methods for producing 2-decyldodecanoic acid ethyl ester primarily involve the use of lipases to catalyze esterification or transesterification reactions. These enzymes offer significant advantages, including high specificity, which reduces the formation of byproducts, and the ability to operate under gentle temperature and pressure conditions. researchgate.netresearchgate.net
The reaction mechanism for lipase-catalyzed esterification and transesterification is often described by the Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this model, the lipase (B570770) first binds with the acyl donor (the carboxylic acid or ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol). Subsequently, the alcohol (ethanol) binds to the intermediate, leading to the formation of the final ester product and regeneration of the free enzyme. nih.gov
Table 1: Comparison of Lipase-Catalyzed Reactions for Ester Production
| Reaction Type | Reactants | Key Advantages | Representative Biocatalyst |
|---|---|---|---|
| Direct Esterification | Carboxylic Acid + Alcohol | Simpler reaction pathway. | Rhizomucor miehei lipase nih.gov |
| Transesterification (Alcoholysis) | Ester + Alcohol | Can use oils as feedstock. researchgate.net | Novozym® 435 (Candida antarctica lipase B) researchgate.net |
| Transesterification (Acidolysis) | Carboxylic Acid + Ester | Efficient synthesis and easy product recovery. mdpi.com | Novozym® 435 (Candida antarctica lipase B) mdpi.com |
Enzymatic hydroesterification presents a two-stage biocatalytic strategy for producing ethyl esters from lipid feedstocks, such as waste oils. nih.gov This method is particularly relevant for precursors that exist as triglycerides rather than free fatty acids. The process begins with the enzymatic hydrolysis of the precursor lipid to generate free fatty acids (FFAs). This initial step is typically catalyzed by a lipase, such as a commercially available solution like Eversa Transform 2.0. nih.gov
Following the hydrolysis stage, the resulting FFAs undergo direct esterification with ethanol. nih.gov This second step is also enzyme-catalyzed, and can utilize a single lipase or a combination of lipases (a "combilipase") to enhance efficiency. For example, a mixture of Eversa Transform 2.0 and Candida antarctica lipase B (CALB) has been successfully employed for the esterification of FFAs derived from waste frying oil. nih.gov This dual-step approach allows for the conversion of less expensive lipid sources into valuable esters like 2-decyldodecanoic acid ethyl ester. nih.gov
The efficiency of biocatalytic synthesis of 2-decyldodecanoic acid ethyl ester is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing product yield and reaction rates.
Beyond selection, enzyme engineering and the formulation of the biocatalyst preparation can further enhance performance. Immobilization of lipases on solid supports is a widely adopted technique that improves their stability in non-aqueous environments and facilitates their reuse, which is economically advantageous for industrial applications. researchgate.netnih.gov
The reaction medium, or solvent system, plays a pivotal role in the activity and stability of lipases. While solvent-free systems offer advantages like high substrate concentration and reduced downstream processing, the use of organic solvents can be beneficial in some cases. researchgate.netmdpi.com The polarity of the solvent is a key consideration; hydrophobic solvents (with a high log P value) are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus preserving its catalytic activity. mdpi.com In contrast, hydrophilic solvents can lead to a decrease in enzyme activity. mdpi.com
Water activity (aw) is a critical parameter in non-aqueous enzymology. uni-pannon.hu A minimal amount of water is essential for maintaining the conformational flexibility and catalytic function of the enzyme. lu.se However, in esterification reactions, water is a byproduct, and its accumulation can shift the reaction equilibrium back towards hydrolysis, thereby reducing the ester yield. researchgate.net Therefore, controlling water activity at a low, optimal level is crucial. For instance, in the lipase-catalyzed synthesis of sugar esters, the highest conversion yield and initial reaction rate were achieved at a low water activity of 0.07. researchgate.net This control can be achieved by adding molecular sieves or performing the reaction under vacuum. researchgate.net The optimal water activity can vary depending on the specific enzyme and solvent system used. uni-pannon.hu
Optimization of Biocatalytic Reaction Parameters
Continuous Flow Bioreactor Systems for Ester Synthesis
The industrial synthesis of specialty esters like 2-decyldodecanoic acid ethyl ester increasingly utilizes continuous flow bioreactor systems to enhance efficiency, safety, and product purity. These systems, particularly those employing immobilized enzymes, offer significant advantages over traditional batch processing, including reduced reaction times, easier product separation, and catalyst reusability. nih.gov
A common setup involves a packed-bed reactor (PBR) filled with an immobilized lipase, such as Candida antarctica lipase B (commercially known as Novozym 435), which is highly effective for esterification reactions. nih.govmdpi.com In a hypothetical continuous synthesis of 2-decyldodecanoic acid ethyl ester, the feedstock, consisting of 2-decyldodecanoic acid and ethanol, would be continuously pumped through the PBR. nih.gov The temperature of the reactor is a critical parameter, often maintained at an optimal level (e.g., 60-70°C) to maximize enzyme activity while ensuring stability. nih.gov
The efficiency of such a system is demonstrated by studies on analogous fatty acid esters. For instance, in the continuous production of docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) ethyl esters using an ultrasonic packed-bed bioreactor with Novozym 435, high conversion rates have been achieved. mdpi.com The application of ultrasonication can enhance mass transfer rates, leading to improved reaction kinetics. mdpi.com A study on the synthesis of geraniol (B1671447) esters in a continuous-flow PBR achieved a conversion of approximately 87% in a mere 15-minute residence time. nih.gov These findings suggest that a continuous flow process for 2-decyldodecanoic acid ethyl ester could achieve high yields and space-time-yields, making it a technologically advanced and efficient manufacturing method. researchgate.net
The table below illustrates typical process parameters that would be optimized in a continuous flow biocatalytic synthesis.
| Parameter | Typical Range | Purpose | Reference |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Catalyzes the esterification reaction | nih.govmdpi.com |
| Reactants | 2-Decyldodecanoic Acid, Ethanol | Substrates for the ester synthesis | organic-chemistry.org |
| Flow Rate | 1 - 5 mL/min | Controls residence time in the reactor | mdpi.com |
| Temperature | 60 - 70 °C | Optimizes enzyme activity and reaction rate | nih.gov |
| Substrate Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) | Drives reaction equilibrium towards product formation | nih.gov |
| Conversion Rate | >90% | Indicates the efficiency of the reaction | mdpi.com |
Alternative Synthetic Routes for Branched Fatty Acid Esters
Beyond direct esterification, alternative synthetic strategies can be employed to construct the unique architecture of branched fatty acid esters. These routes often involve the formation of key intermediates through carbon-carbon bond-forming reactions or skeletal rearrangements.
Wittig-Type and Organometallic Approaches (as applied to related structures)
Wittig-Type Reactions: The Wittig reaction is a powerful tool for creating carbon-carbon double bonds by reacting a phosphorus ylide (phosphorane) with an aldehyde or ketone. chadsprep.com While not a direct method for producing a saturated ester like 2-decyldodecanoic acid ethyl ester, it can be a key step in a multi-stage synthesis of a branched-chain unsaturated precursor, which can then be hydrogenated.
A chemo-enzymatic approach could be envisioned where a suitable carboxylic acid is first reduced to its corresponding aldehyde. beilstein-journals.orgnih.gov This aldehyde would then undergo a Wittig reaction with an appropriate phosphorus ylide to construct the desired branched carbon skeleton with a double bond. Subsequent esterification and hydrogenation would yield the final saturated branched ester. For example, to create a related structure, an aldehyde could be reacted with ethyl (triphenylphosphoranylidene)acetate to form an α,β-unsaturated ester. beilstein-journals.orgnih.gov This method offers high stereoselectivity under the right conditions. nih.gov
Organometallic Approaches: Organometallic catalysts are instrumental in facilitating esterification reactions, particularly for sterically hindered substrates like 2-decyldodecanoic acid. nih.gov Organotin(IV) compounds, for example, are effective catalysts for producing fatty acid alkyl esters (FAAEs). rsc.org The mechanism often involves the activation of the carboxylic acid by the metal center, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net
The use of organometallic catalysts like Fascat 2003 (an organotin compound) has been shown to result in high fatty acid conversion and selectivity in the synthesis of esters from branched acids and polyols. nih.gov Similarly, titanium tetrachloride has been demonstrated as an efficient Lewis acid catalyst for the one-pot formation of esters from carboxylic acids and alcohols under mild, neutral conditions, which could be advantageous for complex substrates. researchgate.net
Rearrangement Reactions in Ester Formation
Rearrangement reactions offer a sophisticated pathway to esters by transforming the carbon skeleton of a precursor molecule. The Baeyer–Villiger oxidation is a prime example of such a transformation. wiley-vch.de
This reaction converts a ketone into an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. wiley-vch.deyoutube.com The mechanism involves the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent oxygen atom. A key feature of this reaction is the predictable migratory aptitude of different groups: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de
To synthesize 2-decyldodecanoic acid ethyl ester via this route, one could start with 1-(1-decylundecyl)ethanone. In this specific ketone, the larger, more substituted 1-decylundecyl group (a secondary alkyl group) would preferentially migrate over the methyl group (a primary alkyl group). However, to obtain the desired ethyl ester, the starting ketone would need to be 1-decanoyl-dodecane. The Baeyer-Villiger oxidation of this ketone would involve the insertion of an oxygen atom between the carbonyl group and the larger alkyl chain, leading to the formation of the branched ester. The success of this route is contingent on the selective migration of the correct alkyl group to form the desired ester regioisomer. wiley-vch.de
Advanced Analytical and Spectroscopic Characterization
Chromatographic-Mass Spectrometric Techniques
Chromatography coupled with mass spectrometry is a powerful tool for the separation, identification, and quantification of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. nih.govglobalresearchonline.netresearchgate.netresearchgate.net In a typical GC-MS analysis, 2-Decyldodecanoic Acid Ethyl Ester would be vaporized and separated from other components on a capillary column based on its boiling point and interaction with the column's stationary phase.
For structural elucidation, the separated compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This process would cause the 2-Decyldodecanoic Acid Ethyl Ester molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For esters, fragmentation often occurs near the carbonyl group. libretexts.org Key fragments would be expected from the cleavage of the ethyl group, the decyl branch, and along the dodecanoate (B1226587) backbone. The molecular ion peak (M+), corresponding to the intact molecule's mass (410.7 g/mol ), may also be observed.
Quantification of 2-Decyldodecanoic Acid Ethyl Ester could be achieved by creating a calibration curve with known concentrations of a pure standard and comparing the peak area of the compound in a sample to this curve. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is suitable for analyzing less volatile compounds or complex mixtures that are not amenable to GC. researchgate.net For 2-Decyldodecanoic Acid Ethyl Ester, reverse-phase LC could be used for separation.
Following separation, the compound would be ionized using a softer ionization technique than EI, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically result in less fragmentation and a more prominent protonated molecule [M+H]+ or other adduct ions. nih.govmdpi.com This allows for the accurate determination of the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a daughter ion spectrum. researchgate.net This technique is highly sensitive and specific, making it ideal for detecting trace amounts of the compound in complex biological or environmental samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound by providing information about the chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and their proximity to one another. For 2-Decyldodecanoic Acid Ethyl Ester, the ¹H NMR spectrum would show distinct signals corresponding to the protons in the ethyl group, the long alkyl chains (decyl and dodecyl), and the proton at the branch point (the α-carbon).
Ethyl Group: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons would be expected.
Alkyl Chains: A large, complex signal in the aliphatic region (around 1.2-1.6 ppm) would correspond to the many -CH₂- groups in the decyl and dodecyl chains. The terminal -CH₃ groups of these chains would likely appear as a triplet.
Alpha-Proton: The single proton on the C2 carbon (-CH-) would appear as a multiplet, its chemical shift influenced by the adjacent carbonyl group and the long alkyl chains.
¹³C NMR for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in 2-Decyldodecanoic Acid Ethyl Ester would produce a distinct signal.
The spectrum would feature:
A signal for the carbonyl carbon (C=O) in the characteristic downfield region for esters (around 170-185 ppm). libretexts.org
Signals for the two carbons of the ethyl group (-OCH₂- and -CH₃).
A distinct signal for the C2 carbon, the branching point of the structure.
A series of signals in the aliphatic region corresponding to the numerous -CH₂- carbons of the decyl and dodecyl chains.
Signals for the terminal methyl (-CH₃) carbons of the long alkyl chains.
The number of distinct signals would confirm the total number of unique carbon environments in the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For 2-Decyldodecanoic Acid Ethyl Ester, the FTIR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group. mdpi.com
C-O Stretch: A distinct band in the 1100-1300 cm⁻¹ region corresponds to the stretching of the C-O single bond of the ester. nih.gov
C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be due to the stretching vibrations of the C-H bonds in the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the long alkyl chains. researchgate.netresearchgate.net
These characteristic peaks would confirm the presence of the ester functional group and the long hydrocarbon nature of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For 2-decyldodecanoic acid ethyl ester, the IR spectrum is dominated by features characteristic of a long-chain aliphatic ester.
The most prominent absorption band for an ester is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. For aliphatic esters, this peak appears in the range of 1750-1735 cm⁻¹ orgchemboulder.comdocbrown.info. Another key feature is the C-O stretching vibration, which for esters, appears as two or more bands in the 1300-1000 cm⁻¹ region orgchemboulder.com. The extensive alkyl backbone (C₂₄H₄₉) of the molecule gives rise to strong C-H stretching vibrations between 2845 and 2975 cm⁻¹ and C-H bending vibrations around 1470-1370 cm⁻¹ docbrown.infonih.gov. The absence of a broad O-H stretching band (typically found between 3300 and 2500 cm⁻¹) confirms the absence of carboxylic acid or alcohol impurities docbrown.info.
Table 1: Characteristic Infrared Absorption Bands for 2-Decyldodecanoic Acid Ethyl Ester
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2975 - 2845 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |
| 1750 - 1735 | C=O Stretch | Ester Carbonyl | Strong, Sharp |
| ~1470 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| ~1380 | C-H Bend (Rocking) | Methyl (CH₃) | Medium |
| 1300 - 1000 | C-O Stretch | Ester | Strong |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the long hydrocarbon chains of fatty acid esters azolifesciences.com. In the Raman spectrum of 2-decyldodecanoic acid ethyl ester, the C-C and C-H bonds of the alkyl structure produce strong signals azolifesciences.com.
Key vibrational signatures include the carbonyl (C=O) stretching vibration, which appears between 1729 and 1748 cm⁻¹ in liquid fatty acid methyl esters (FAMEs) and serves as a useful internal standard band nih.govresearchgate.net. The spectrum also features prominent peaks corresponding to CH₂ twisting (around 1300 cm⁻¹) and scissoring (around 1440 cm⁻¹) modes, as well as C-C skeletal stretching in the 1050-1150 cm⁻¹ range researchgate.net. The analysis of band intensity ratios, such as the ratio of the δ(CH₂) twisting mode to the ν(C=O) stretching mode, can be correlated with chain length in linear esters nih.govresearchgate.net.
Table 2: Expected Raman Shifts for 2-Decyldodecanoic Acid Ethyl Ester
| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group/Motion |
|---|---|---|
| ~2930 | ν(asym)(CH₂) | Asymmetric CH₂ Stretch |
| ~2895 | ν(sym)(CH₃) | Symmetric CH₃ Stretch |
| ~2850 | ν(sym)(CH₂) | Symmetric CH₂ Stretch |
| 1750 - 1730 | ν(C=O) | Carbonyl Stretch |
| ~1440 | δ(CH₂) | CH₂ Scissoring |
| ~1300 | δ(CH₂) | CH₂ Twisting |
| 1150 - 1050 | ν(C-C) | Skeletal C-C Stretch |
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms wikipedia.org. By replacing an atom (e.g., ¹H, ¹²C) with one of its heavier, stable isotopes (e.g., ²H or Deuterium (B1214612), ¹³C), researchers can track the labeled atom's position in the final product using techniques like mass spectrometry or NMR spectroscopy wikipedia.org. This method is fundamental for elucidating complex multi-step syntheses, such as the Guerbet reaction often used to produce the precursor acid for this ester.
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes due to the stronger C-D bond compared to the C-H bond chem-station.comnih.gov. Observing a KIE can help identify the rate-determining step of a reaction. For the synthesis of 2-decyldodecanoic acid ethyl ester, a labeling study could involve using deuterated ethanol (B145695) (CH₃CD₂OH) or a deuterated fatty alcohol precursor. Analysis of the final product would reveal how the labeled fragments were incorporated, confirming the proposed reaction pathway.
Table 3: Hypothetical Isotopic Labeling Experiment for Esterification Mechanism
| Labeled Reactant | Labeling Position | Objective | Analytical Technique | Expected Outcome |
|---|---|---|---|---|
| Ethanol-d₆ (C₂D₅OD) | Ethyl group | Confirm the source of the ester's ethyl group. | Mass Spectrometry (MS) | The final ester product shows an increase in mass corresponding to the deuterium labels on the ethyl group. |
| 2-Decyldodecanoic acid-¹⁸O₂ | Carboxyl oxygens | Elucidate the mechanism of acid-catalyzed esterification (which C-O bond is cleaved). | MS | Determine if one or both ¹⁸O atoms are incorporated into the ester or eliminated as H₂¹⁸O. |
Development of Quantitative Analytical Methods for Research Applications
For research applications, including reaction monitoring, purity assessment, and formulation analysis, robust quantitative analytical methods are essential. Techniques like gas chromatography with flame ionization detection (GC-FID) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are well-suited for the analysis of fatty acid esters.
GC-FID is a widely used technique for separating and quantifying volatile and semi-volatile compounds. A GC-FID method for 2-decyldodecanoic acid ethyl ester would involve optimizing parameters such as the column type, temperature program, and injection volume to achieve good separation from starting materials and byproducts researchgate.net. Quantitative analysis relies on creating a calibration curve using standards of known concentration.
Quantitative ¹H NMR (qNMR) is another powerful method that allows for the determination of concentration without the need for an identical analyte standard, instead using a certified internal standard nih.govsetu.ie. By integrating the signals of specific protons in the target molecule relative to the known concentration of the internal standard, an accurate quantification can be achieved nih.govsetu.ie. Method validation is a critical step in developing any quantitative assay, establishing its performance characteristics.
Table 4: Key Validation Parameters for a Hypothetical Quantitative GC-FID Method
| Parameter | Description | Example Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.997 nih.govsetu.ie |
| Accuracy | The closeness of the test results to the true value, often assessed by spike-recovery experiments. | Recovery of 95-105% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 5% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
Theoretical and Computational Chemistry
Molecular Modeling and Simulation of Ester Systems and Their Interactions
Molecular modeling and simulation are powerful tools to understand the conformational dynamics and intermolecular interactions of ester systems like 2-decyldodecanoic acid ethyl ester. This ester, a type of Guerbet ester, possesses long, branched alkyl chains that significantly influence its physical properties, such as its low melting point and viscosity. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations can be employed to model the behavior of 2-decyldodecanoic acid ethyl ester in various environments. espublisher.com Such simulations would likely reveal that the branched structure of the ester leads to a less ordered molecular packing in the condensed phase compared to its linear isomers. This disruption of regular packing is a key reason for the lower melting points observed in Guerbet-derived compounds. researchgate.netscientificspectator.com The flexibility of the ester functional group, due to the low rotational barrier around the C-O-C bonds, further contributes to this effect. wikipedia.org
Simulations could also model the interactions of 2-decyldodecanoic acid ethyl ester with other molecules, such as in a solvent or at an interface. These models are crucial for understanding its performance in applications like lubricants or as a component in complex formulations. For instance, in a lubricant system, simulations could predict the orientation of the ester molecules on a metal surface and how the branched structure affects the formation of a lubricating film.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and intrinsic reactivity of 2-decyldodecanoic acid ethyl ester. nih.gov These calculations can provide detailed information about the molecule's geometry, bond energies, and electronic properties.
The ester functional group features a planar geometry with the carbonyl carbon being sp2 hybridized. numberanalytics.com The carbonyl group is polarized, with the oxygen atom carrying a partial negative charge, making it a site for nucleophilic attack. Quantum chemical calculations can quantify the partial charges on each atom, providing a more precise picture of the molecule's reactivity. nih.gov
Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For esters, these calculations can help predict their susceptibility to hydrolysis or other chemical transformations. nih.gov
Below is a table of representative computed molecular descriptors for a related, smaller ester, which illustrates the type of data obtained from quantum chemical calculations.
| Property | Representative Value (for a related ester) | Significance |
| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Note: Specific values for 2-Decyldodecanoic Acid Ethyl Ester require dedicated quantum chemical calculations.
In Silico Design and Prediction of Biocatalyst Specificity for Ester Synthesis
The enzymatic synthesis of esters like 2-decyldodecanoic acid ethyl ester using lipases is an area of significant interest due to the high selectivity and mild reaction conditions offered by biocatalysts. In silico methods play a crucial role in understanding and engineering these enzymes for improved performance. europa.eunih.gov
Molecular docking and molecular dynamics (MD) simulations are used to predict how a substrate, such as 2-decyldodecanoic acid, and an alcohol, like ethanol (B145695), will bind to the active site of a lipase (B570770). nih.govnih.gov The bulky, branched structure of 2-decyldodecanoic acid presents a steric challenge for many enzymes. Computational models can help identify lipases with active sites that can accommodate this substrate. The specificity of lipases is determined by the molecular properties of the enzyme, the structure of the substrate, and the factors influencing the enzyme-substrate binding. nih.gov
Researchers can use computational tools to screen libraries of existing lipases or to design new enzyme variants with enhanced activity and selectivity for the synthesis of branched esters. europa.eu By altering amino acids in the active site or the "lid" region that controls access to it, the enzyme's substrate specificity can be modified. mdpi.com For example, a computational approach could be used to identify mutations that would enlarge the binding pocket of a lipase to better fit the branched acyl chain of 2-decyldodecanoic acid.
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry provides the means to investigate the detailed mechanism of the esterification reaction that forms 2-decyldodecanoic acid ethyl ester. This involves calculating the potential energy surface of the reaction to identify the transition states and intermediates. acs.org
The Fischer esterification, the reaction between a carboxylic acid and an alcohol catalyzed by an acid, proceeds through a series of steps including protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water. numberanalytics.com Quantum chemical methods can be used to calculate the energy barriers for each of these steps. nih.gov The rate-limiting step of the reaction can thus be identified, providing valuable information for optimizing reaction conditions.
For the synthesis of a Guerbet ester, the formation of the branched 2-decyldodecanoic acid itself is a key preceding step. The Guerbet reaction involves the dimerization of alcohols at high temperatures and is a complex process with several sequential steps, including oxidation, aldol (B89426) condensation, dehydration, and hydrogenation. researchgate.net Computational models can be developed to understand the kinetics of this process and the factors that influence the yield of the desired branched acid. acs.org
Structure-Reactivity Relationships Through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.govnih.gov For a series of branched esters including 2-decyldodecanoic acid ethyl ester, QSAR studies could be employed to predict their properties based on molecular descriptors.
These descriptors can be calculated from the molecular structure and can be constitutional, topological, geometrical, or electronic in nature. For example, descriptors related to the size, shape, and lipophilicity of the ester molecules could be correlated with their performance as lubricants or their biodegradability. nih.gov
Comparative Studies and Structural Analogs
Comparative Analysis with Other Branched-Chain Fatty Acid Ethyl Esters
Branched-chain fatty acid esters, such as 2-decyldodecanoic acid ethyl ester, exhibit distinct physicochemical properties when compared to their linear counterparts and other branched isomers. The branching in the fatty acid chain significantly influences properties like melting point, viscosity, and lubricity.
The introduction of a branch in the carbon chain disrupts the close packing that is characteristic of linear chains, which generally leads to a lower melting point and pour point. ukm.my This is a critical attribute for applications in lubricants and biodiesels, where performance at low temperatures is essential. ukm.my For instance, branched esters like isopropyl and 2-butyl esters have been shown to have lower melting points and improve the cold flow properties of fuel mixtures. ukm.my
In the context of lubrication, the branching at the β-position, as seen in Guerbet alcohol derivatives, provides an excellent balance between a high viscosity index and a low pour point. ukm.my Guerbet alcohols, which are β-branched primary alcohols, are structurally related to the acid component of 2-decyldodecanoic acid ethyl ester. Esters derived from these alcohols are noted for their good oxidative stability and lubricity. aocs.org
The properties of branched-chain esters are also influenced by the nature of the alcohol moiety. A study comparing fatty acid esters from different vegetable oils and various alcohols (from C1 to C12) demonstrated that branched alcohols significantly lower the pour point compared to linear alcohols. mdpi.com For example, 2-ethylhexyl esters consistently show lower pour points than their straight-chain octyl ester analogs. mdpi.com
A comparative table of key physical properties for various branched-chain fatty acid esters is presented below to illustrate these differences.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Noted Properties |
| 2-Decyldodecanoic Acid Ethyl Ester | C24H48O2 | 384.64 | β-branched (Guerbet) acid structure | Expected low pour point, good thermal and oxidative stability. |
| 2-Ethylhexyl Dodecanoate (B1226587) | C20H40O2 | 312.53 | Branched alcohol moiety | Low pour point, good lubricity. mdpi.comnih.gov |
| Isopropyl Dodecanoate | C15H30O2 | 242.40 | Branched alcohol moiety | Lower pour point than linear esters. mdpi.com |
| Ethyl Dodecanoate (Linear Analog) | C14H28O2 | 228.37 | Straight-chain acid and alcohol | Higher melting point (-10 °C) compared to branched esters. nih.gov |
This table is illustrative and includes data for structurally related compounds to provide a comparative context for the properties of 2-Decyldodecanoic Acid Ethyl Ester.
Structure-Function Relationship Studies of Related Esters
The relationship between the chemical structure of an ester and its function is a cornerstone of its application in various fields. For branched-chain fatty acid esters, specific structural features dictate their performance, particularly as lubricants and in other industrial applications.
The key structural elements influencing the properties of these esters are:
Chain Length: Longer carbon chains generally lead to higher viscosity. tandfonline.com
Degree of Branching: The presence and position of alkyl branches disrupt the crystalline structure, leading to lower melting and pour points. ukm.my The β-branching found in Guerbet-derived compounds is particularly effective in this regard. aocs.org
Polarity of the Ester Group: The ester functional group imparts polarity to the molecule, which allows it to adsorb to metal surfaces, a crucial aspect of boundary lubrication. ukm.my
Studies on dicarboxylate esters have shown that those synthesized with branched alcohols like 2-ethyl-1-hexanol exhibit significantly lower pour points (below -60 °C) compared to those with linear alcohols. ukm.my This is attributed to the steric hindrance provided by the branched groups, which prevents the alignment of carbon chains during crystallization. ukm.my
In the field of biolubricants, the structure of fatty acid esters determines their viscosity index, oxidative stability, and low-temperature properties. acs.org For instance, pelargonic acid esters, which are derived from a C9 fatty acid, show lower viscosities and higher pour points than oleates but possess superior oxidation stability due to the absence of unsaturation. acs.org This highlights the trade-offs in properties based on the fatty acid's structure.
Synthesis and Characterization of Deuterated or Labeled Analogs for Research Probes
Isotope labeling can be achieved by introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. For branched-chain fatty acids, this can be accomplished by using labeled precursors in the synthesis. For example, in biological systems, isotope-labeled amino acids like L-isoleucine, L-leucine, and L-valine can be used by microorganisms to synthesize labeled branched-chain fatty acids. nih.gov
Chemical synthesis of labeled esters can be approached in several ways:
Esterification with a Labeled Alcohol: Standard esterification of 2-decyldodecanoic acid with a labeled ethanol (B145695) (e.g., ethanol-d6) would yield the corresponding deuterated ethyl ester.
Synthesis of the Labeled Fatty Acid: A more complex approach involves the synthesis of the 2-decyldodecanoic acid itself using labeled starting materials. The Guerbet reaction, which is used to produce the branched-chain acid, could potentially be adapted to incorporate isotopic labels. cardiff.ac.uk
Once synthesized, these labeled analogs are characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of labeling. In mass spectrometry, the labeled compound will have a higher molecular weight corresponding to the mass of the incorporated isotopes. NMR spectroscopy can precisely determine the location of the labels within the molecule.
These labeled compounds can then be used as internal standards in quantitative analysis or as tracers to follow the metabolic pathways of the ester in biological or environmental systems. mdpi.com
Investigation of Derivatives of 2-Decyldodecanoic Acid Ethyl Ester for Academic Studies
The investigation of derivatives of 2-decyldodecanoic acid ethyl ester can open avenues for new materials and applications. While specific studies on derivatives of this particular ester are limited in the public domain, research on derivatives of its constituent parts, dodecanoic acid and decanoic acid, provides insight into potential areas of academic study.
Derivatives of fatty acids are often synthesized to modify their physical properties or to introduce new functionalities. For example, a series of dodecanoic acid derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net These included amides and other esters, with some showing significant antibacterial and antifungal properties. researchgate.net
Similarly, derivatives of decanoic acid have been prepared for various applications. One study involved reacting decanoic acid with thiourea (B124793) and maleic anhydride (B1165640) to create novel polymers with potential for controlled drug release and antimicrobial activity. researchgate.net Another study focused on modifying chitosan (B1678972) with 2-decenoic acid to create materials for infection prevention and tissue engineering. mdpi.com
Potential areas for academic investigation of 2-decyldodecanoic acid ethyl ester derivatives could include:
Synthesis of Amide Derivatives: Reacting 2-decyldodecanoic acid with various amines to produce amides with potentially different surfactant or biological properties.
Polymerization: Using derivatives of 2-decyldodecanoic acid as monomers for the synthesis of novel polyesters or polyamides with unique thermal and mechanical properties.
Introduction of Additional Functional Groups: Modifying the alkyl chains to include hydroxyl, amino, or other functional groups to create specialized molecules for applications in cosmetics or as chemical intermediates.
These investigations would contribute to a deeper understanding of how the branched structure of 2-decyldodecanoic acid influences the properties of its derivatives and could lead to the development of new, high-performance materials.
Future Research Directions and Open Questions
Development of Novel Stereoselective and Chemo-Enzymatic Synthetic Methodologies
The precise synthesis of 2-decyldodecanoic acid ethyl ester, with its defined stereochemistry, remains a significant challenge. Future research should prioritize the development of sophisticated synthetic strategies that offer high control over the molecular architecture.
Stereoselective Synthesis: The biological activity and physical properties of chiral molecules are often dictated by their stereochemistry. The development of stereoselective synthetic routes to produce specific enantiomers or diastereomers of 2-decyldodecanoic acid ethyl ester is paramount. This will enable a deeper understanding of how its three-dimensional structure influences its function. Research in this area could draw inspiration from established methods for other chiral molecules, such as the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques.
Chemo-Enzymatic Approaches: Combining chemical and enzymatic methods offers a powerful strategy for the synthesis of complex molecules. nih.govresearchgate.net Lipases, for instance, have demonstrated high selectivity and efficiency in esterification reactions under mild conditions. mdpi.comnih.govacs.org Future investigations should focus on designing multi-step, one-pot chemo-enzymatic processes. This could involve the chemical synthesis of a branched-chain fatty acid precursor followed by highly selective enzymatic esterification to yield the final ethyl ester product. Such methods can lead to higher yields, reduced byproducts, and more environmentally friendly processes. mdpi.com A systematic study of various lipases and their substrate specificity for long-chain branched acids and alcohols would be highly valuable. mdpi.com
Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks
The metabolic fate of exogenously introduced branched-chain fatty acid esters like 2-decyldodecanoic acid ethyl ester is largely unknown. Understanding how these molecules are processed within biological systems is crucial for any potential application.
Metabolic Fate: Research is needed to trace the uptake, distribution, and breakdown of 2-decyldodecanoic acid ethyl ester in various tissues and cell types. Studies in model organisms could reveal whether it is hydrolyzed to 2-decyldodecanoic acid and ethanol (B145695), and subsequently metabolized through existing fatty acid oxidation pathways or if novel enzymatic machinery is involved. nih.gov The behavior of branched-chain fatty acid ethyl esters can differ significantly from their straight-chain analogs. nih.govacs.orgacs.org For instance, in wine aging, the concentration of branched-chain fatty acid ethyl esters has been observed to increase over time, suggesting different formation and degradation kinetics compared to straight-chain esters. nih.govacs.orgacs.org
Regulatory Networks: The introduction of a novel lipid species could potentially perturb existing metabolic and signaling networks. Future studies should investigate the impact of 2-decyldodecanoic acid ethyl ester on gene expression and protein activity related to lipid metabolism. This includes key regulatory enzymes and transcription factors that govern fatty acid synthesis, degradation, and storage. wikipedia.org
Advanced Biocatalyst Design and Engineering for Specific Ester Production
The efficient and specific production of 2-decyldodecanoic acid ethyl ester can be significantly enhanced through the design and engineering of novel biocatalysts.
Tailored Enzyme Specificity: While naturally occurring lipases are effective, their efficiency and selectivity for the large, branched structure of 2-decyldodecanoic acid may not be optimal. Protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to create mutant enzymes with enhanced activity and specificity towards this particular substrate. nih.gov This would enable the development of highly efficient and specific biocatalytic processes for its production.
Whole-Cell Biocatalysts: The use of engineered microorganisms as whole-cell biocatalysts presents a promising avenue for the sustainable production of 2-decyldodecanoic acid ethyl ester. researchgate.net Metabolic engineering of organisms like Saccharomyces cerevisiae or E. coli to produce the precursor acid and alcohol, coupled with the overexpression of a suitable wax ester synthase, could lead to a consolidated bioprocess. nih.gov This approach could offer a cost-effective and environmentally benign manufacturing platform.
Integration of Omics Data for Systems-Level Understanding of Ester Metabolism
To gain a comprehensive understanding of the biological implications of 2-decyldodecanoic acid ethyl ester, a systems-level approach integrating various "omics" data is essential.
Multi-Omics Analysis: By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a holistic picture of the cellular response to this branched-chain ester. nih.govyoutube.com This approach can help identify novel metabolic pathways, regulatory interactions, and potential off-target effects that would be missed by more targeted investigations. nih.govresearchgate.netacs.org For example, metabolomics can directly measure changes in the cellular lipid profile, while transcriptomics and proteomics can reveal the underlying changes in gene and protein expression that drive these metabolic shifts. mdpi.com
Computational Modeling: The vast datasets generated by omics studies can be used to develop computational models of lipid metabolism. nih.govnih.gov These models can simulate the metabolic flux through various pathways and predict how the system will respond to the introduction of 2-decyldodecanoic acid ethyl ester. This in-silico approach can guide experimental design and help to formulate new hypotheses about the function and metabolism of this unique lipid.
Exploration of Interdisciplinary Approaches to Fatty Acid Ethyl Ester Research
The study of 2-decyldodecanoic acid ethyl ester and other branched-chain fatty acid esters can benefit significantly from interdisciplinary collaborations.
Materials Science: The unique physical properties of branched-chain esters, such as their low pour points and good thermal stability, make them attractive candidates for applications in lubricants and cosmetics. mdpi.comuni-oldenburg.degoogle.com Collaborative research between lipid chemists and materials scientists could lead to the development of novel, high-performance bio-based products.
Food Science and Enology: The formation of branched-chain fatty acid ethyl esters during fermentation processes, such as in wine, affects the final flavor and aroma profile. nih.govacs.orgacs.org Further research in this area, combining analytical chemistry, microbiology, and sensory science, could lead to improved methods for controlling and enhancing the sensory properties of fermented foods and beverages.
Biofuel Technology: Fatty acid ethyl esters are a type of biodiesel. nih.gov Investigating the combustion properties and engine performance of branched-chain esters like 2-decyldodecanoic acid ethyl ester could open up new possibilities for the development of advanced biofuels with improved cold-flow properties. mdpi.com
Q & A
Basic Research Questions
What are the optimal methods for synthesizing 2-Decyldodecanoic Acid Ethyl Ester with high purity?
Answer:
Synthesis of branched-chain ethyl esters like 2-Decyldodecanoic Acid Ethyl Ester typically involves esterification or transesterification. For example:
- Chemical synthesis : Acid-catalyzed esterification of 2-decyldodecanoic acid with ethanol under reflux, using sulfuric acid or p-toluenesulfonic acid as catalysts. Reaction progress can be monitored via thin-layer chromatography (TLC) .
- Enzymatic synthesis : Lipase-catalyzed transesterification (e.g., Novozym® 435) under mild conditions (40–60°C, solvent-free systems) to minimize side reactions. Central composite design (CCD) can optimize parameters like enzyme loading, temperature, and substrate ratio .
Key validation : Purity assessment via GC-MS or HPLC with UV detection (210–220 nm for ester bonds) .
Which analytical techniques are most effective for quantifying 2-Decyldodecanoic Acid Ethyl Ester in complex mixtures?
Answer:
- GC-MS : Ideal for volatile esters. Use a polar capillary column (e.g., DB-WAX) with temperature programming (e.g., 50°C to 280°C at 10°C/min). Compare retention times and mass spectra against NIST reference data (e.g., NIST MS No. 229100 for structural analogs) .
- HPLC-ELSD (Evaporative Light Scattering Detection) : Suitable for non-volatile samples. Use a C18 column with isocratic elution (acetonitrile:methanol, 70:30) .
Sample prep : Extract lipids via Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) to isolate esters from biological matrices .
How to resolve co-elution issues of 2-Decyldodecanoic Acid Ethyl Ester with structurally similar esters in GC analysis?
Answer:
- Column selection : High-resolution columns (e.g., HP-88 or SP-2560) improve separation of branched vs. linear esters.
- Derivatization : Convert esters to trimethylsilyl (TMS) derivatives to enhance volatility and resolution .
- Mass spectral deconvolution : Use software (e.g., AMDIS) to differentiate overlapping peaks via unique fragment ions (e.g., m/z 88 for ethyl esters) .
Advanced Research Questions
How does the branched structure of 2-Decyldodecanoic Acid Ethyl Ester influence its physicochemical properties compared to linear-chain analogs?
Answer:
- Vapor pressure : Branched esters exhibit lower vapor pressures than linear analogs due to reduced molecular symmetry. Experimental data for similar FAEEs (e.g., ethyl myristate) show deviations of 10–15% from Antoine equation predictions, requiring adjusted thermodynamic models .
- Solubility : Branched chains enhance solubility in non-polar solvents (e.g., hexane) but reduce miscibility in polar media. Use Hansen solubility parameters (HSPs) to predict solvent compatibility .
What are the challenges in analyzing thermal decomposition products of 2-Decyldodecanoic Acid Ethyl Ester using GC/MS?
Answer:
Decomposition at high temperatures (e.g., >250°C) generates aldehydes (e.g., hexanal), ketones, and shorter-chain esters:
- Artifact formation : Secondary reactions (e.g., oxidation) complicate peak assignment. Use cold-on-column injection to minimize thermal degradation .
- Quantitative recovery : Spike internal standards (e.g., deuterated decanoic acid ethyl ester) to correct for losses during analysis .
How can enzymatic synthesis be optimized for enantioselective production of 2-Decyldodecanoic Acid Ethyl Ester?
Answer:
- Lipase screening : Test immobilized enzymes (e.g., Candida antarctica Lipase B) for regiospecificity. Activity assays under water-restricted conditions (aw < 0.3) enhance enantiomeric excess (ee) .
- Solvent engineering : Use ionic liquids (e.g., [BMIM][PF6]) to stabilize the enzyme and suppress racemization .
Validation : Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to confirm ee > 95% .
What are the implications of conflicting vapor pressure data for 2-Decyldodecanoic Acid Ethyl Ester in thermodynamic modeling?
Answer:
Discrepancies in vapor pressure measurements (e.g., static vs. dynamic methods) arise from:
- Impurity effects : Trace water or solvents alter results. Purify samples via molecular sieves before analysis .
- Model limitations : The Clausius-Clapeyron equation assumes ideal behavior; use Redlich-Kister corrections for branched esters .
How does 2-Decyldodecanoic Acid Ethyl Ester interact with lipid bilayers or proteins in bioactivity studies?
Answer:
- Membrane integration : Branched esters disrupt lipid packing, increasing membrane fluidity. Use fluorescence anisotropy (e.g., DPH probes) to quantify effects .
- Protein binding : Surface plasmon resonance (SPR) reveals weak interactions (KD ~10⁻⁴ M) with albumin. Competitive assays with fatty acid-binding proteins (FABPs) validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
